C12FDGlcU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is primarily used in scientific research for detecting beta-glucuronidase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12FDGlcU involves multiple steps, starting with the preparation of the core fluorescein structure, followed by the attachment of the glucuronic acid moiety and the dodecanoylamino group. The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
C12FDGlcU undergoes hydrolysis when exposed to beta-glucuronidase, resulting in the cleavage of the glucuronic acid moiety and the release of a fluorescent signal. This reaction is highly specific and occurs under mild conditions, making it suitable for various biological assays .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-glucuronidase and a suitable buffer system to maintain the pH. The reaction can be monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 495 nm and 518 nm, respectively .
Major Products
The major product of the hydrolysis reaction is fluorescein, which exhibits strong fluorescence and can be easily detected using standard laboratory equipment .
Scientific Research Applications
C12FDGlcU is widely used in scientific research for detecting beta-glucuronidase activity in various biological samples. Its applications include:
Chemistry: Used as a probe for studying enzyme kinetics and inhibitor screening
Biology: Employed in cell biology to monitor beta-glucuronidase expression and activity in live cells
Medicine: Utilized in diagnostic assays for detecting beta-glucuronidase activity in clinical samples
Industry: Applied in quality control processes for enzyme production and activity testing
Mechanism of Action
C12FDGlcU exerts its effects through enzymatic hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety, resulting in the release of fluorescein, which emits a fluorescent signal. This mechanism allows for the sensitive and specific detection of beta-glucuronidase activity in various biological samples .
Comparison with Similar Compounds
C12FDGlcU is a lipophilic analog of fluorescein di-beta-D-glucuronic acid. Similar compounds include:
Fluorescein di-beta-D-glucuronic acid: A hydrophilic analog used for similar applications but with different solubility properties
4-Methylumbelliferyl-beta-D-glucuronide: Another fluorogenic substrate for beta-glucuronidase with different fluorescence properties
This compound is unique due to its lipophilic nature, which allows it to penetrate cell membranes more effectively, making it suitable for intracellular studies .
Properties
Molecular Formula |
C44H51NO18 |
---|---|
Molecular Weight |
881.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-(dodecanoylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C44H51NO18/c1-2-3-4-5-6-7-8-9-10-11-30(46)45-21-12-15-25-24(18-21)41(57)63-44(25)26-16-13-22(58-42-35(51)31(47)33(49)37(61-42)39(53)54)19-28(26)60-29-20-23(14-17-27(29)44)59-43-36(52)32(48)34(50)38(62-43)40(55)56/h12-20,31-38,42-43,47-52H,2-11H2,1H3,(H,45,46)(H,53,54)(H,55,56)/t31-,32-,33-,34-,35+,36+,37-,38-,42+,43+/m0/s1 |
InChI Key |
BCUYISQZSHBHEJ-ASDHSWNRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)OC2=O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.